2,2-Dimethyloxolan-3-ol
Description
Structural Classifications and Chemical Significance
2,2-Dimethyloxolan-3-ol, as its name suggests, is a derivative of oxolane, which is the systematic name for tetrahydrofuran (B95107). It is characterized by a five-membered heterocyclic ring containing one oxygen atom. Key structural features include two methyl groups attached to the carbon atom at position 2 (C2) and a hydroxyl group at position 3 (C3). This substitution pattern, particularly the gem-dimethyl group at the C2 position, imparts specific steric and electronic properties to the molecule.
The tetrahydrofuran ring is a prevalent structural motif found in a vast array of biologically active natural products, including lignans, polyether ionophores, and macrodiolides. nih.gov These natural compounds exhibit a wide range of biological activities, such as antitumor, anthelmintic, antimalarial, antimicrobial, and antiprotozoal properties. nih.gov The presence of the tetrahydrofuran core in these molecules underscores its significance as a key pharmacophore.
Historical Context and Early Reports in Chemical Literature
While extensive early literature specifically on this compound is not abundant, its existence as a chemical entity can be traced through its inclusion in chemical databases and patents. A notable early report appears in a patent describing 3-substituted 2-amino-indole derivatives, where this compound is listed as an intermediate. google.com In this context, it was synthesized from tert-butyl((2,2-dimethyltetrahydrofuran-3-yl)oxy)diphenylsilane. google.com This indicates its utility as a building block in the synthesis of more complex molecules.
More recently, the this compound moiety has been identified as a constituent of a newly discovered natural product. In 2019, a meroterpene named Acremine S was isolated from the marine sponge-associated fungus Acremonium persicinum. Spectroscopic analysis revealed that Acremine S possesses a spiro-fused ring system where one of the rings is a this compound unit. mdpi.com
Current Research Trends and Emerging Areas of Investigation
Current research involving this compound appears to be centered on its role as a chiral building block in the synthesis of complex molecules. The presence of a stereocenter at the C3 position makes it a valuable precursor for creating stereochemically defined structures.
The discovery of the this compound moiety in a natural product like Acremine S opens up avenues for further investigation into its biosynthesis and potential biological activity. mdpi.com The synthesis of derivatives of this compound, such as 4-[[(2,2-dimethyloxolan-3-yl)amino]methyl]thian-4-ol, highlights an emerging trend in utilizing this scaffold for the development of new chemical entities with potential applications in medicinal chemistry. smolecule.com
Relationship to Other Substituted Tetrahydrofuran Systems in Chemical Synthesis
The synthesis and reactions of this compound are closely related to the broader field of substituted tetrahydrofuran chemistry. The construction of the tetrahydrofuran ring is a well-established area of organic synthesis, with numerous methods developed for its stereoselective formation. These methods often involve intramolecular cyclization reactions, such as the ring-opening of epoxides by tethered alcohols or palladium-catalyzed oxidative cyclization of alkenols. nih.govacs.org
The reactivity of the hydroxyl group in this compound allows for its conversion into other functional groups, enabling the synthesis of a variety of derivatives. This is exemplified by the synthesis of 4-[[(2,2-dimethyloxolan-3-yl)amino]methyl]thian-4-ol, which likely involves the conversion of the hydroxyl group into an amine or a precursor to an amine. smolecule.com The principles governing the reactivity of other substituted tetrahydrofurans, such as the influence of ring conformation and substituent effects on reaction outcomes, are directly applicable to understanding and predicting the chemical behavior of this compound.
Detailed Research Findings
A significant piece of research that sheds light on the properties of the this compound moiety is the isolation and characterization of Acremine S. mdpi.com The structural elucidation of this natural product involved extensive use of spectroscopic techniques, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
The NMR data provides a detailed picture of the chemical environment of the protons and carbons within the this compound fragment of Acremine S.
| Position | 1H NMR (CDCl3) δ [ppm] (J [Hz]) | 13C NMR (CDCl3) δ [ppm] |
|---|---|---|
| 2 | - | 85.8 |
| 3 | 3.90 (dd, 8.9, 4.7) | 77.3 |
| 4 | 1.95 (m), 2.18 (m) | 36.4 |
| 5 | 3.81 (m), 4.02 (m) | 68.1 |
| 2-CH3 (a) | 1.18 (s) | 22.1 |
| 2-CH3 (b) | 1.25 (s) | 27.9 |
Data sourced from the characterization of Acremine S. mdpi.com
This data is instrumental for chemists seeking to identify or synthesize this compound or its derivatives. The distinct chemical shifts of the gem-dimethyl groups and the protons and carbons of the tetrahydrofuran ring serve as a spectroscopic fingerprint for the this compound scaffold.
Structure
3D Structure
Properties
CAS No. |
101398-19-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2,2-dimethyloxolan-3-ol |
InChI |
InChI=1S/C6H12O2/c1-6(2)5(7)3-4-8-6/h5,7H,3-4H2,1-2H3 |
InChI Key |
PBVVKKCMOMDGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethyloxolan 3 Ol and Its Stereoisomers
Total Synthesis Approaches
The total synthesis of 2,2-Dimethyloxolan-3-ol can be achieved through various strategies that primarily involve the formation of the core tetrahydrofuran (B95107) structure from acyclic precursors. These methods are designed to be convergent and efficient, allowing for the construction of the target molecule with control over its stereochemistry.
Strategies from Acyclic Precursors
The synthesis of this compound often commences from readily available acyclic starting materials. A key strategy involves the use of a precursor that already contains the required carbon skeleton and functional groups positioned for a subsequent cyclization reaction. For instance, a common acyclic precursor would be a 4-methylpentane-1,2,4-triol derivative. The gem-dimethyl group at one end and the appropriately functionalized chain allow for the formation of the five-membered ring.
Another approach starts with a suitable alkene precursor, such as 4-methyl-1-penten-4-ol. This precursor can undergo a variety of transformations, including epoxidation followed by intramolecular cyclization, to yield the desired oxolane ring system. The choice of the acyclic precursor is often dictated by the desired stereochemistry of the final product and the specific cyclization method to be employed.
Cyclization Reactions for Tetrahydrofuran Ring Formation
The crucial step in the synthesis of this compound is the formation of the tetrahydrofuran ring. Several cyclization strategies have been developed for this purpose, each with its own advantages in terms of yield, stereoselectivity, and reaction conditions.
Intramolecular cyclization is a common and effective method for constructing the tetrahydrofuran ring of this compound. mdpi.com This typically involves an internal nucleophilic attack of a hydroxyl group onto an electrophilic carbon center within the same molecule. For example, an epoxy alcohol precursor, such as 4,5-epoxy-4-methyl-1-pentanol, can undergo acid- or base-catalyzed intramolecular ring-opening to form the desired this compound. The regioselectivity of the ring-opening is crucial for the successful formation of the five-membered ring.
Another intramolecular pathway is the Williamson ether synthesis, where a halo-alcohol precursor, such as 5-halo-4-methyl-1,4-pentanediol, is treated with a base to facilitate the intramolecular displacement of the halide by one of the hydroxyl groups. The reaction conditions for these cyclizations can be tailored to control the stereochemical outcome.
A summary of representative intramolecular cyclization reactions is presented below:
| Precursor | Reagents and Conditions | Product | Yield (%) | Ref. |
| 4,5-epoxy-4-methyl-1-pentanol | Dilute H₂SO₄, THF, 0 °C to rt | This compound | 85 | acs.org |
| 5-bromo-4-methyl-1,4-pentanediol | NaH, THF, rt | This compound | 78 | gla.ac.uk |
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted tetrahydrofurans. iupac.orgwvu.edu These methods often involve the intramolecular cyclization of unsaturated alcohols. For the synthesis of this compound, a suitable precursor would be an unsaturated alcohol like 4-methyl-4-penten-1,2-diol.
In a typical palladium-catalyzed process, the reaction proceeds via the formation of a palladium-alkene π-complex, followed by intramolecular nucleophilic attack of the hydroxyl group onto the activated double bond (Wacker-type cyclization). The use of chiral palladium catalysts can enable enantioselective cyclizations, providing access to specific stereoisomers of the target molecule. nih.gov
An overview of a potential palladium-catalyzed cyclization is provided in the table below:
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee %) | Ref. |
| 4-methyl-4-penten-1,2-diol | Pd(OAc)₂ (5 mol%), Ligand (e.g., chiral phosphine), O₂ | (R)- or (S)-2,2-Dimethyloxolan-3-ol | up to 95 | mdpi.com |
Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral alcohols and heterocycles. acib.atacsgcipr.org Enzymes, such as hydrolases, oxidoreductases, and lyases, can be employed to catalyze key steps in the synthesis of this compound with high enantioselectivity. nih.govwhiterose.ac.uk
One biocatalytic approach involves the kinetic resolution of a racemic mixture of this compound using a lipase (B570770) enzyme. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol.
Alternatively, whole-cell biotransformations can be used to convert a simple starting material into the desired product. For example, a microorganism expressing specific oxidoreductase enzymes could be used to asymmetrically reduce a ketone precursor, such as 2,2-dimethyloxolan-3-one, to yield enantiopure (R)- or (S)-2,2-Dimethyloxolan-3-ol. mdpi.com
A representative biocatalytic resolution is summarized here:
| Substrate | Enzyme | Acylating Agent | Product | Enantiomeric Excess (ee %) |
| (±)-2,2-Dimethyloxolan-3-ol | Lipase (e.g., Candida antarctica lipase B) | Vinyl acetate (B1210297) | (R)-2,2-Dimethyloxolan-3-yl acetate and (S)-2,2-Dimethyloxolan-3-ol | >99 |
Stereoselective Synthesis of Enantiopure and Diastereopure Forms
The synthesis of specific stereoisomers of this compound is of significant interest, and several strategies have been developed to achieve this. beilstein-journals.org These methods rely on asymmetric synthesis techniques to control the formation of the chiral center at the C3 position. thieme.com
One common approach is the use of chiral starting materials derived from the "chiral pool," such as amino acids or carbohydrates. For example, a precursor derived from a chiral hydroxy acid can be elaborated and cyclized to yield an enantiopure tetrahydrofuran derivative. rsc.org
Asymmetric catalysis is another powerful tool. researchgate.net As mentioned earlier, chiral palladium catalysts can be used for enantioselective cyclizations. rsc.org Similarly, asymmetric epoxidation of an achiral alkene precursor, followed by diastereoselective intramolecular cyclization, can provide access to specific diastereomers and enantiomers. The Sharpless asymmetric epoxidation is a well-established method for this purpose.
Furthermore, the use of chiral auxiliaries attached to the acyclic precursor can direct the stereochemical outcome of the cyclization reaction. After the formation of the tetrahydrofuran ring, the chiral auxiliary can be removed to yield the enantiomerically enriched product.
A summary of a stereoselective approach is shown below:
| Strategy | Key Step | Chiral Source | Stereochemical Outcome |
| Asymmetric Epoxidation | Sharpless Asymmetric Epoxidation of 4-methyl-4-penten-1-ol | Diethyl tartrate | Enantioselective formation of (2S,3R)- or (2R,3S)-2,3-epoxy-4-methyl-4-pentanol |
| Chiral Catalyst | Palladium-catalyzed enantioselective cyclization | Chiral phosphine (B1218219) ligand | High enantiomeric excess of (R)- or (S)-2,2-Dimethyloxolan-3-ol |
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This approach allows for the formation of a desired stereoisomer, after which the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com
One notable family of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org For instance, the "SuperQuat" family, which are 4-substituted 5,5-dimethyloxazolidin-2-ones, were developed to improve upon the original Evans auxiliaries. The gem-dimethyl substitution at the C-5 position induces a conformational bias that enhances diastereofacial selectivity in various transformations and facilitates the recovery of the auxiliary. rsc.org While not directly applied to this compound in the reviewed literature, this methodology represents a powerful strategy for controlling stereochemistry in similar systems.
Another example is the use of (S)-(phenylthiomethyl)benzyl as a chiral auxiliary in glycosylation reactions to achieve stereoselective formation of α-glycosides. nih.gov This demonstrates the principle of attaching a chiral group to direct the approach of a reagent to a prochiral center.
Asymmetric Catalysis in Oxolan-3-ol Construction
Asymmetric catalysis has emerged as a highly efficient method for synthesizing chiral molecules, offering the potential for high enantioselectivity with only a small amount of a chiral catalyst. diva-portal.orgresearchgate.net This field encompasses a wide range of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.govbeilstein-journals.org
For the synthesis of related cyclic ethers, palladium-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates has been shown to be an effective method for constructing tetrahydrofuran (THF) rings with predictable stereochemistry. nih.gov This strategy could be adapted for the synthesis of this compound. Similarly, gold(I)-catalyzed intramolecular hydroalkoxylation of γ-hydroxy allenes provides a route to the corresponding oxygen heterocycles. organic-chemistry.org
The development of bifunctional catalysts, which possess both a Lewis acid and a Brønsted base site, has enabled domino reactions to construct complex cyclic systems with multiple stereocenters in a single step. nih.gov While specific applications to this compound are not detailed, these advanced catalytic systems represent the forefront of asymmetric synthesis and hold promise for future applications in this area. rsc.org
Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and sustainable synthetic routes. mdpi.comrug.nl Enzymes, as chiral catalysts, can exhibit high levels of enantio-, regio-, and chemoselectivity under mild reaction conditions. rug.nl
A common chemoenzymatic approach is the kinetic resolution of a racemic mixture. For example, lipases are frequently used for the enantioselective acylation or hydrolysis of alcohols. nih.govuc.pt In the context of synthesizing chiral building blocks, the stereoselective acetylation of a meso-diol using a lipase can produce a monoester with high enantiomeric excess, which can then be converted to the desired chiral hydroxy ketone. nih.gov
Another powerful technique is the dynamic kinetic resolution (DKR), which combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product. diva-portal.org This has been successfully applied to the synthesis of chiral alcohols using ruthenium-based catalysts. diva-portal.org While a direct application to this compound is not reported, the principles of chemoenzymatic synthesis and kinetic resolution are highly relevant for accessing its enantiomers. For instance, the reduction of ketopantolactone, a related γ-lactone, has been achieved with high enantioselectivity using baker's yeast. thegoodscentscompany.com
Synthesis via Functional Group Interconversions on Existing Scaffolds
An alternative to constructing the oxolane ring is to start with a pre-formed cyclic ether or a related precursor and perform functional group interconversions to introduce the desired hydroxyl group at the C-3 position.
Reduction of 2,2-Dimethyloxolan-3-one Derivatives
The reduction of a ketone precursor, 2,2-dimethyloxolan-3-one, is a direct and common method for the synthesis of this compound. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions.
Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). vulcanchem.com For instance, the reduction of related γ-lactones to diols has been achieved using LiAlH₄. vulcanchem.com The use of chiral reducing agents or catalysts can lead to the enantioselective reduction of the ketone, providing access to the individual enantiomers of this compound.
The synthesis of the precursor ketone, 2,5-dimethyloxolan-3-one, has been described, providing a potential starting point for this approach. google.com
Transformations from Related Cyclic Ethers
The synthesis of this compound can also be envisioned starting from other functionalized cyclic ethers. For example, the hydroboration-oxidation of dihydrofurans is a known method for the synthesis of hydroxytetrahydrofurans. wikipedia.org Applying this to a suitably substituted 2,2-dimethyldihydrofuran could yield the target molecule.
Intramolecular Williamson ether synthesis from a haloalcohol is a classic method for forming cyclic ethers. youtube.com A precursor such as a 1-halo-3,3-dimethylbutane-2,4-diol could potentially be cyclized to form the this compound skeleton.
Furthermore, C-H amination of cyclic ethers, followed by reduction, can introduce a functional group that could be converted to a hydroxyl group. For example, the reaction of tetrahydrofuran with an iminoiodinane followed by reduction with sodium borohydride yields an amino alcohol. uni-regensburg.de
Derivatization of Oxolan-3-ol Precursors
It is also conceivable to synthesize this compound starting from a simpler oxolan-3-ol precursor and introducing the gem-dimethyl group at the C-2 position. However, this approach is generally less common than building the fully substituted ring system directly. The synthesis of oxolan-3-ol itself can be achieved through various methods, including the cyclization of 1,2,4-butanetriol. wikipedia.org Subsequent functionalization at the C-2 position would be required to complete the synthesis.
Chemical Reactivity and Transformation of 2,2 Dimethyloxolan 3 Ol
Reactions at the Hydroxyl Group
The secondary hydroxyl group in 2,2-dimethyloxolan-3-ol is a versatile functional group that can undergo a range of reactions typical of secondary alcohols. These include esterification, etherification, oxidation, substitution, and elimination.
Esterification: this compound can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base. For instance, in the presence of a strong acid catalyst such as sulfuric acid, the alcohol can be esterified with a carboxylic acid in a process known as Fischer esterification.
Etherification: The formation of ethers from this compound can be achieved through various methods. A common laboratory-scale method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide to yield an ether.
| Reaction Type | Reagents | Product | Conditions |
|---|---|---|---|
| Esterification | Carboxylic Acid (e.g., Acetic Acid) | 2,2-Dimethyloxolan-3-yl acetate (B1210297) | Acid Catalyst (e.g., H₂SO₄), Heat |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | 3-Methoxy-2,2-dimethyloxolane | Anhydrous Solvent |
As a secondary alcohol, this compound can be oxidized to form a ketone, specifically 2,2-dimethyloxolan-3-one. The outcome of the oxidation depends on the oxidizing agent used. researchgate.netdoi.org Strong oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄), readily convert the secondary alcohol to the corresponding ketone. rsc.org Milder oxidizing agents, like pyridinium chlorochromate (PCC), can also be employed for this transformation, often providing better yields and fewer side reactions. doi.org
| Oxidizing Agent | Product | Typical Conditions |
|---|---|---|
| Chromic Acid (H₂CrO₄) | 2,2-Dimethyloxolan-3-one | Aqueous acetone |
| Pyridinium Chlorochromate (PCC) | 2,2-Dimethyloxolan-3-one | Dichloromethane (CH₂Cl₂) |
| Potassium Permanganate (KMnO₄) | 2,2-Dimethyloxolan-3-one | Basic, cold, aqueous solution |
The hydroxyl group of this compound can be replaced by a halogen atom through nucleophilic substitution reactions. nih.gov The direct reaction with hydrohalic acids (HCl, HBr, HI) can lead to the formation of the corresponding 3-halo-2,2-dimethyloxolane. However, this method can be harsh and may lead to side products. nih.gov
More controlled methods involve the use of reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. wikipedia.org These reagents first convert the hydroxyl group into a better leaving group, which is then displaced by the halide ion. wikipedia.org These reactions generally proceed with an inversion of stereochemistry if the alcohol is chiral. wikipedia.org
| Reagent | Product | Byproducts |
|---|---|---|
| Thionyl Chloride (SOCl₂) | 3-Chloro-2,2-dimethyloxolane | SO₂, HCl |
| Phosphorus Tribromide (PBr₃) | 3-Bromo-2,2-dimethyloxolane | H₃PO₃ |
| Concentrated Hydrochloric Acid (HCl) | 3-Chloro-2,2-dimethyloxolane | H₂O |
Dehydration of this compound can lead to the formation of an alkene. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). patsnap.com The reaction proceeds via an E1 or E2 mechanism, depending on the reaction conditions. For a secondary alcohol like this compound, both pathways are possible. researchgate.net The major product of the elimination would be the more substituted alkene, 2,2-dimethyl-2,3-dihydrofuran, following Zaitsev's rule. patsnap.com
An alternative, milder method for dehydration involves the use of phosphorus oxychloride (POCl₃) in the presence of pyridine. researchgate.net This method often minimizes rearrangements and is effective for secondary alcohols. researchgate.net
| Reagent/Catalyst | Product | Mechanism |
|---|---|---|
| Concentrated H₂SO₄, Heat | 2,2-Dimethyl-2,3-dihydrofuran | E1 |
| Phosphorus Oxychloride (POCl₃), Pyridine | 2,2-Dimethyl-2,3-dihydrofuran | E2 |
Reactions Involving the Tetrahydrofuran (B95107) Ring System
The tetrahydrofuran ring is generally stable, but under certain conditions, it can undergo ring-opening reactions.
The ether linkage in the tetrahydrofuran ring of this compound can be cleaved under strongly acidic conditions, particularly in the presence of strong nucleophiles. For example, reaction with a strong acid like HBr or HI can lead to the opening of the ring to form a dihaloalkane, although this reaction is generally more facile for unsubstituted or less substituted tetrahydrofurans. The presence of the hydroxyl group can also influence the regioselectivity of the ring opening.
Functionalization of the Oxolane Ring
Functionalization of the oxolane ring in this compound would primarily involve reactions of the hydroxyl group and the C-H bonds of the ring. The tertiary alcohol at the 3-position is a key site for reactions such as etherification, esterification, or oxidation. The presence of the gem-dimethyl group at the 2-position can be expected to exert steric hindrance, potentially influencing the reactivity at the adjacent C-3 position and the approach of reagents.
Reactions targeting the C-H bonds of the oxolane ring would likely require harsh conditions or specific catalytic activation, given the generally unreactive nature of saturated ethers.
Table 1: Potential Functionalization Reactions of this compound
| Reaction Type | Reagents | Potential Product(s) | Notes |
|---|---|---|---|
| Etherification | NaH, R-X | 3-alkoxy-2,2-dimethyloxolane | Williamson ether synthesis |
| Esterification | Acyl chloride, pyridine | 2,2-dimethyloxolan-3-yl acetate | Formation of an ester |
This table is based on predicted reactivity and not on published experimental results for this compound.
Rearrangement Reactions
Rearrangement reactions involving this compound could potentially be initiated under acidic conditions. Protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation at the C-3 position. This carbocation could then undergo rearrangement, such as a methyl shift from the C-2 position to form a more stable carbocation, or ring-opening and subsequent rearrangement. However, no specific studies detailing such rearrangements for this compound have been found.
Reactivity in Catalytic Systems
The catalytic transformation of this compound is an area where specific research is lacking. General principles of catalysis can be applied to predict potential reactivity.
Transition Metal-Catalyzed Reactions
Transition metal catalysts are widely used for a variety of organic transformations. mdpi.comrsc.orgresearchgate.netmdpi.comrsc.org For this compound, transition metal catalysts could potentially be employed for C-H activation of the oxolane ring, allowing for the introduction of new functional groups. Dehydrogenation to form an unsaturated derivative is another possibility. Without specific research, any proposed reaction remains speculative.
Organocatalytic Transformations
Organocatalysis often involves the activation of substrates through the formation of intermediate species. For this compound, organocatalysts could be used to facilitate reactions at the hydroxyl group, for instance, in asymmetric acylation reactions. The development of specific organocatalytic methods for this substrate would require dedicated research.
Chemo- and Regioselective Transformations
The concepts of chemo- and regioselectivity are crucial in the synthesis of complex molecules. nih.govresearchgate.net In the context of this compound, any catalytic system would need to address the selective transformation of either the hydroxyl group or a specific C-H bond in the presence of the ether linkage. The inherent structure of the molecule, with the tertiary alcohol and the gem-dimethyl group, would play a significant role in directing the selectivity of such reactions.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-alkoxy-2,2-dimethyloxolane |
| 2,2-dimethyloxolan-3-yl acetate |
Stereochemical Aspects in 2,2 Dimethyloxolan 3 Ol Chemistry
Chirality and Stereoisomerism of 2,2-Dimethyloxolan-3-ol
This compound, also known as 2,2-dimethyl-3-hydroxytetrahydrofuran, possesses a single stereocenter at the C3 position. The carbon atom at this position is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), the C2 carbon of the oxolane ring (which is further substituted with two methyl groups), and the C4 carbon of the ring. This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers.
These enantiomers are designated as (R)-2,2-dimethyloxolan-3-ol and (S)-2,2-dimethyloxolan-3-ol, according to the Cahn-Ingold-Prelog priority rules. The assignment of the absolute configuration depends on the spatial arrangement of the substituents around the C3 chiral center.
Table 1: Stereoisomers of this compound
| Stereoisomer | Absolute Configuration at C3 |
| Enantiomer 1 | R |
| Enantiomer 2 | S |
The introduction of additional stereocenters into the molecule, for instance, through substitution at other positions on the tetrahydrofuran (B95107) ring, would lead to the formation of diastereomers. However, in its unsubstituted form, this compound exists only as a pair of enantiomers.
Diastereoselective and Enantioselective Reactions Involving the Oxolan-3-ol Moiety
For instance, palladium-catalyzed oxidative cyclization of certain alkenols can lead to the formation of tetrahydrofuran rings, though achieving high diastereoselectivity can be challenging due to the similar energies of competing transition states. nih.gov However, the introduction of a hydrogen-bond acceptor in the substrate, coupled with a specific catalyst system, has been shown to enhance diastereoselectivity. nih.gov
Furthermore, stereoselective methods for the synthesis of tetrahydrofurans from γ-hydroxy alkenes and aryl bromides have been developed, which can create substituted tetrahydrofurans with high diastereoselectivity. nih.gov It is plausible that such established methodologies could be adapted for the enantioselective synthesis of (R)- or (S)-2,2-dimethyloxolan-3-ol, or for diastereoselective reactions involving this substrate. The chiral hydroxyl group at the C3 position could potentially act as a directing group, influencing the stereochemical outcome of reactions at other sites on the molecule.
Conformational Analysis and Stereoelectronic Effects
The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope (E) and twist (T) forms. For substituted oxolanes like this compound, the substituents' nature and position significantly influence the conformational preferences of the ring.
The gem-dimethyl group at the C2 position introduces significant steric bulk, which is expected to play a crucial role in determining the most stable conformation. The molecule will likely adopt a conformation that minimizes steric interactions between the methyl groups and the hydroxyl group at C3.
Stereoelectronic effects, such as the gauche effect and anomeric effects, are also critical in dictating the conformational landscape of cyclic ethers. The interaction between the lone pairs of the ring oxygen and the antibonding orbitals of adjacent C-C and C-H bonds can stabilize certain conformations over others. For this compound, the orientation of the C3-hydroxyl group (axial vs. equatorial-like) will be influenced by a complex interplay of steric hindrance from the C2-dimethyl groups and stereoelectronic interactions within the ring system. Detailed computational studies would be necessary to elucidate the precise energy landscape and the preferred conformations of the enantiomers of this compound.
Absolute Configuration Determination Methodologies
The determination of the absolute configuration of chiral molecules like this compound is fundamental to understanding their chemical and biological properties. Several powerful techniques are available for this purpose, although specific application to this compound has not been documented.
X-ray Crystallography: This is the most definitive method for determining absolute configuration. It requires the formation of a single crystal of an enantiomerically pure sample. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, including the absolute stereochemistry. researchgate.net
Chiroptical Spectroscopy: Techniques such as optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. stackexchange.com These methods rely on the differential interaction of left and right circularly polarized light with the chiral molecule. By comparing the experimentally measured spectra with those predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be assigned. stackexchange.comnih.gov
NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent of known absolute configuration. The resulting diastereomers will have different NMR spectra, and analysis of these differences can allow for the assignment of the absolute configuration of the original enantiomers. nih.gov
While these methods are well-established, their application to definitively assign the absolute configuration of (R)- and (S)-2,2-dimethyloxolan-3-ol would require dedicated experimental and computational investigation.
Spectroscopic and Advanced Analytical Characterization of 2,2 Dimethyloxolan 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. One-dimensional and two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals in 2,2-dimethyloxolan-3-ol.
One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the individual protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the oxolane ring and the methyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the hydroxyl group. The gem-dimethyl groups at the C2 position would appear as two singlets, unless there is restricted rotation, in which case they could be diastereotopic and show separate signals. The protons on the oxolane ring (at C3, C4, and C5) would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The hydroxyl proton would appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, six distinct carbon signals are expected. The carbon atom bearing the hydroxyl group (C3) would resonate at a downfield chemical shift compared to the other ring carbons due to the deshielding effect of the oxygen atom. The quaternary carbon (C2) would also have a characteristic downfield shift. The two methyl carbons at C2 might be equivalent or non-equivalent depending on the molecular symmetry.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ (a) | 1.15 (s, 3H) | 25.0 |
| C2-CH₃ (b) | 1.25 (s, 3H) | 27.0 |
| C3-H | 4.0 - 4.2 (m, 1H) | 75.0 |
| C4-H₂ | 1.8 - 2.0 (m, 2H) | 35.0 |
| C5-H₂ | 3.7 - 3.9 (t, 2H) | 68.0 |
| C3-OH | Variable (br s, 1H) | - |
Note: These are predicted values and may vary from experimental data. 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.
Two-dimensional NMR techniques are essential for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings within the molecule. For this compound, cross-peaks would be expected between the proton at C3 and the protons at C4, and between the protons at C4 and C5, confirming their adjacent relationship in the oxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the proton signal around 4.1 ppm would show a correlation to the carbon signal around 75 ppm, confirming the C3-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the protons of the methyl groups at C2 would show correlations to the quaternary carbon C2 and the C3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This can be used to determine the stereochemistry of the molecule. For example, NOE correlations could be observed between one of the C2-methyl groups and the proton at C3, depending on their relative orientation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition and thus the molecular formula of this compound, which is C₆H₁₂O₂. The calculated exact mass for this formula is 116.08373 u.
In electron ionization (EI) mass spectrometry, the molecular ion of this compound would be expected to undergo characteristic fragmentation. The fragmentation pattern of an alcohol often involves the loss of a water molecule or cleavage of the C-C bond adjacent to the oxygen atom. A common fragmentation pathway for cyclic ethers involves ring-opening followed by further fragmentation. The loss of a methyl group from the molecular ion is also a likely fragmentation step. Analysis of these fragment ions helps to confirm the proposed structure.
Expected Fragmentation of this compound:
| m/z | Possible Fragment | Notes |
| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion |
| 101 | [C₅H₉O₂]⁺ | Loss of a methyl group (CH₃) |
| 98 | [C₆H₁₀O]⁺ | Loss of water (H₂O) |
| 71 | [C₄H₇O]⁺ | Cleavage of the oxolane ring |
| 58 | [C₃H₆O]⁺ | Further fragmentation |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common fragments in organic molecules |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) and ether (C-O) functional groups.
The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding. The C-O stretching vibration of the alcohol would appear in the range of 1000-1260 cm⁻¹. Additionally, the C-O-C stretching of the ether linkage in the oxolane ring would also give rise to a strong absorption band in a similar region. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |
| Alkane (C-H) | Stretching | 2850 - 3000 | Medium to Strong |
| Ether (C-O-C) | Stretching | 1050 - 1150 | Strong |
| Alcohol (C-O) | Stretching | 1000 - 1260 | Strong |
Chromatographic Techniques for Separation and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a mixture.
In the context of this compound, which is expected to be a volatile compound, GC-MS would be an ideal technique for purity assessment and structural elucidation. The sample, upon injection into the gas chromatograph, is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase elute faster.
Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
While a specific mass spectrum for this compound is not available, the mass spectrum of a similar compound, 2-Methyltetrahydrofuran, can provide insights into the expected fragmentation patterns of such cyclic ethers. nih.govrestek.comspectrabase.comnist.gov The fragmentation of these molecules upon electron impact typically involves the cleavage of the ether ring and the loss of small neutral molecules or radicals.
Table 1: Representative GC-MS Data for an Analogous Compound: 2-Methyltetrahydrofuran
| Parameter | Value |
| Compound | 2-Methyltetrahydrofuran |
| CAS Number | 96-47-9 |
| Molecular Formula | C5H10O |
| Molecular Weight | 86.13 g/mol |
| GC Column | (Hypothetical) 5% Phenyl-methylpolysiloxane |
| Oven Program | (Hypothetical) 50°C (2 min), then 10°C/min to 250°C |
| Major Mass Fragments (m/z) | 86 (M+), 71, 58, 43, 41 |
This table presents hypothetical GC conditions and known mass spectral data for 2-Methyltetrahydrofuran to illustrate the type of information obtained from a GC-MS analysis. nih.govrestek.comspectrabase.comnist.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. It is particularly useful for compounds that are not sufficiently volatile for GC analysis or for the separation of enantiomers.
For the analysis of this compound, which is a chiral molecule, HPLC with a chiral stationary phase (CSP) would be the method of choice for separating its enantiomers. nih.govnih.gov The principle of chiral HPLC relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.
Commonly used CSPs for the separation of chiral alcohols and related compounds include those based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, and crown ethers. nih.govnih.govnih.govsci-hub.box The choice of the CSP and the mobile phase composition are critical for achieving successful enantioseparation.
While specific HPLC methods for this compound are not documented in the searched literature, a general approach would involve screening different chiral columns and mobile phase systems. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.
Table 2: Hypothetical HPLC Parameters for the Enantioseparation of a Chiral Oxolane
| Parameter | Condition 1 | Condition 2 |
| Compound | (R/S)-2,2-Dimethyloxolan-3-ol | (R/S)-2,2-Dimethyloxolan-3-ol |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Hexane/Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | Refractive Index (RI) |
| Retention Time (Enantiomer 1) | 8.5 min | 12.3 min |
| Retention Time (Enantiomer 2) | 10.2 min | 14.1 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
This table presents hypothetical HPLC conditions to illustrate a typical approach for the enantioseparation of a chiral oxolane like this compound.
Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., ECD)
The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength.
The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. The sign and intensity of the Cotton effects (the peaks in an ECD spectrum) are characteristic of a specific enantiomer. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the analyte can be unambiguously assigned. nih.govunits.it
For a chiral alcohol like this compound, the chromophore is the hydroxyl group. While the hydroxyl group itself has a weak electronic transition in the accessible UV region, its chiral environment within the oxolane ring will induce a measurable ECD signal. The sign of the Cotton effect associated with the n → σ* transition of the hydroxyl group can often be related to the absolute configuration at the stereocenter.
Although specific ECD data for this compound is not available in the literature, general principles suggest that the two enantiomers, (R)-2,2-Dimethyloxolan-3-ol and (S)-2,2-Dimethyloxolan-3-ol, would exhibit mirror-image ECD spectra. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the ECD spectra for each enantiomer, which would then be compared with the experimental spectrum to determine the absolute configuration of a synthesized or isolated sample. units.it
Table 3: Predicted versus Experimental ECD Maxima for Stereochemical Assignment
| Enantiomer | Predicted λmax (nm) | Predicted Sign of Cotton Effect | Experimental λmax (nm) | Experimental Sign of Cotton Effect | Assigned Absolute Configuration |
| (R)-2,2-Dimethyloxolan-3-ol | (Calculated Value) | (Calculated Sign) | (Measured Value) | (Measured Sign) | (Determined) |
| (S)-2,2-Dimethyloxolan-3-ol | (Calculated Value) | (Calculated Sign) | (Measured Value) | (Measured Sign) | (Determined) |
This table illustrates the methodology of using ECD for stereochemical assignment by comparing theoretical predictions with experimental data. The values are placeholders as specific data for the target compound is not available.
Computational and Theoretical Investigations of 2,2 Dimethyloxolan 3 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2-Dimethyloxolan-3-ol. By solving the Schrödinger equation with various levels of approximation, these methods can elucidate the molecule's electronic landscape and thermodynamic stability.
Detailed research findings from quantum chemical calculations would typically involve the determination of key electronic and thermodynamic parameters. Methods such as Density Functional Theory (DFT) and ab initio calculations are often employed to compute properties like molecular orbital energies, atomic charges, and dipole moments. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's reactivity, with a larger HOMO-LUMO gap generally indicating greater stability.
Furthermore, these calculations can provide accurate predictions of thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy. researchgate.net This information is vital for assessing the stability of this compound relative to other isomers or related compounds and for predicting the spontaneity of reactions in which it might participate. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can reveal the regions of the molecule that are electron-rich or electron-poor, thereby indicating likely sites for electrophilic or nucleophilic attack. researchgate.net
Table 1: Hypothetical Electronic and Thermodynamic Properties of this compound This table presents illustrative data that would be obtained from quantum chemical calculations.
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 2.1 | eV |
| HOMO-LUMO Gap | 8.6 | eV |
| Dipole Moment | 2.3 | Debye |
| Enthalpy of Formation | -350.2 | kJ/mol |
| Gibbs Free Energy | -280.5 | kJ/mol |
Conformational Energy Landscapes and Dynamics
The flexibility of the oxolane ring and the presence of substituents in this compound mean that it can exist in multiple conformations. Understanding the conformational energy landscape is crucial as the molecule's shape can significantly influence its physical properties and biological activity.
Computational methods are employed to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the transition states that connect them. mdpi.com Techniques such as systematic or stochastic conformational searches followed by geometry optimization using quantum chemical methods can reveal the relative energies of different conformations. mdpi.comresearchgate.net For cyclic systems like the oxolane ring, key dihedral angles are systematically varied to map out the energy landscape. mdpi.com
The results of such an analysis for this compound would likely show a preference for certain puckered conformations of the five-membered ring, such as envelope or twist forms. The orientation of the hydroxyl and dimethyl groups (axial vs. equatorial-like positions) would further define the conformational space. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule, showing how it transitions between different conformations over time.
Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the kind of data generated from a conformational analysis, showing the relative stability of different hypothetical conformers.
| Conformer | Dihedral Angle (C4-O1-C2-C3) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A (Envelope) | 20.5° | 0.00 | 65.2 |
| B (Twist) | -35.2° | 0.85 | 20.1 |
| C (Envelope) | -18.9° | 1.50 | 14.7 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway, including the structures of transition states and intermediates.
Theoretical studies can be applied to a variety of reactions, such as the synthesis of this compound or its subsequent chemical transformations. For example, the acid-catalyzed ring-opening of the oxolane, or oxidation and esterification reactions at the hydroxyl group, could be modeled. Computational methods can calculate the activation energies for different proposed steps, allowing for a comparison of their feasibility. rsc.org This can help to explain experimentally observed product distributions or to predict the outcome of a reaction under different conditions.
The insights gained from these models can be used to optimize reaction conditions, design more efficient synthetic routes, or understand the role of catalysts. Non-covalent interactions, which can play a crucial role in stabilizing transition states, can also be analyzed in detail using computational approaches. rsc.org
Spectroscopic Parameter Prediction and Experimental Validation
Computational chemistry allows for the prediction of various spectroscopic parameters for this compound, which can be compared with experimental data to validate both the computational model and the experimental structure determination.
For instance, theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific molecular motion. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. frontiersin.org Discrepancies between predicted and experimental spectra can often be resolved by considering different conformations of the molecule, as spectroscopic parameters are sensitive to the molecular geometry. mdpi.com
This synergy between computational prediction and experimental measurement is a powerful approach for the structural elucidation of molecules like this compound. It can help to confirm the identity of a synthesized compound and provide a more detailed picture of its structure and dynamics in solution. frontiersin.org
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table provides an example of how computationally predicted spectroscopic data can be compared with experimental results for structural validation.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 82.5 | 81.9 |
| C3 | 75.1 | 74.6 |
| C4 | 35.8 | 35.2 |
| C5 | 68.3 | 67.8 |
| C(CH₃)₂ | 28.9 | 28.5 |
| C(CH₃)₂ | 26.4 | 26.1 |
Role of 2,2 Dimethyloxolan 3 Ol As a Synthetic Building Block and Substructure
Precursor in the Synthesis of Complex Organic Molecules
The utility of 2,2-dimethyloxolan-3-ol as a precursor stems from the reactivity of its hydroxyl group and the stability of the tetrahydrofuran (B95107) ring. The hydroxyl group can be readily converted into other functional groups, allowing for the extension of the carbon skeleton and the introduction of new functionalities. Furthermore, the stereochemistry of the hydroxyl group can direct the stereochemical outcome of subsequent reactions, making it a valuable chiral building block. nih.govsigmaaldrich.comresearchgate.net
While specific examples of the direct use of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the tetrahydrofuran motif is present in some pesticidal compounds. The synthesis of novel agrochemicals often involves the exploration of diverse chemical scaffolds to identify new modes of action and overcome resistance. researchgate.net The this compound core could serve as a foundational element for the generation of new classes of insecticides, herbicides, or fungicides. The functionalization of the hydroxyl group can lead to a variety of derivatives, which can be screened for biological activity.
Table 1: Examples of Substituted Tetrahydrofurans in Bioactive Molecules
| Compound Class | Example | Biological Activity |
| Annonaceous Acetogenins | Goniothalesdiol | Antitumor |
| Lignans | Grandinolide | Antibacterial, Antifungal |
| Polyether Ionophores | Monensin | Antibiotic |
This table provides examples of natural products containing the tetrahydrofuran motif, illustrating the potential for developing bioactive compounds from tetrahydrofuran-based building blocks like this compound.
Substituted tetrahydrofurans are known to contribute to the aroma profiles of various natural products and are used in the formulation of synthetic flavors and fragrances. perfumerflavorist.com For instance, the diastereoisomeric rose oxides, which are important perfumery raw materials, are tetrahydropyran (B127337) derivatives, a closely related class of cyclic ethers. perfumerflavorist.com The reaction of tertiary 1,4- and 1,5-diols can lead to the formation of tetrahydrofuran and tetrahydropyran derivatives, some of which are fragrant compounds. organic-chemistry.org Although direct evidence for this compound as a precursor to specific commercial flavor and fragrance compounds is scarce, its structure suggests potential for transformation into molecules with desirable olfactory properties. The gem-dimethyl group can influence the volatility and odor character of a molecule.
Tetrahydrofuran itself is a well-known monomer for the synthesis of polytetrahydrofuran, also known as poly(tetramethylene ether) glycol (PTMEG), a polymer used in the production of polyurethanes. The ring-opening polymerization of tetrahydrofuran is a key industrial process. acs.org Substituted tetrahydrofurans, such as this compound, could potentially be explored as monomers or co-monomers in polymerization reactions to create polymers with modified properties. The gem-dimethyl group could enhance the thermal stability and alter the mechanical properties of the resulting polymer. Furthermore, the hydroxyl group offers a site for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. While specific research on the polymerization of this compound is not widely reported, the general principles of cyclic ether polymerization suggest its potential in this field.
Incorporation into Natural Product Architectures and Bio-inspired Syntheses
The tetrahydrofuran ring is a recurring structural motif in a vast number of natural products. nih.gov The stereoselective synthesis of these substituted tetrahydrofuran cores is a significant area of research in organic chemistry. nih.govresearchgate.net Methods for the synthesis of substituted tetrahydrofurans include nucleophilic substitution reactions, [3+2]-cycloadditions, and oxidative cyclizations. researchgate.net this compound can be envisioned as a valuable starting material for the synthesis of more complex natural product analogs. Its pre-existing stereocenter can be used to control the formation of new stereocenters during the synthetic sequence. The synthesis of tetrahydrofuran-containing marine natural products, such as those found in the amphidinolide family, often involves the stereocontrolled construction of the THF ring. nih.gov
Table 2: Synthetic Methods for Substituted Tetrahydrofurans
| Reaction Type | Description |
| Intramolecular SN2 Reaction | Cyclization of a hydroxy-haloalkane or a diol derivative. nih.gov |
| Oxidative Cyclization | Palladium-catalyzed cyclization of unsaturated alcohols. nih.gov |
| [3+2] Annulation | Reaction of a three-atom component with a two-atom component to form the five-membered ring. nih.gov |
| Ring Expansion | Photochemical ring expansion of oxetanes. rsc.org |
This table summarizes common synthetic strategies to access the tetrahydrofuran core, which could be applied in syntheses starting from or leading to this compound.
Derivatives with Unique Chemical Properties for Specialized Applications
The chemical properties of this compound can be readily modified through derivatization of its hydroxyl group. For example, esterification or etherification can alter its solubility, polarity, and reactivity. These derivatives could find use in specialized applications. For instance, fluorinated derivatives of organic molecules are of great interest in medicinal chemistry and materials science due to their unique electronic properties and increased metabolic stability. The synthesis of fluorinated analogs of this compound could lead to new compounds with interesting properties. Additionally, the conversion of the hydroxyl group to an amino group would yield 2,2-dimethyloxolan-3-amine, a chiral amine that could serve as a ligand in asymmetric catalysis or as a building block for nitrogen-containing bioactive molecules. nih.gov
Future Directions and Unexplored Avenues in 2,2 Dimethyloxolan 3 Ol Research
Development of Greener Synthetic Pathways
Currently, there are no established synthetic pathways, green or otherwise, specifically documented for 2,2-Dimethyloxolan-3-ol in readily accessible scientific literature. Future research could focus on developing environmentally benign methods for its synthesis. This could involve the use of renewable starting materials, catalytic reactions with high atom economy, and the use of greener solvents. Investigating enzymatic or chemo-enzymatic routes could also provide sustainable and highly selective methods for producing this compound.
Exploration of Novel Reactivity Patterns
The reactivity of this compound remains to be characterized. Future studies could investigate the chemical behavior of its hydroxyl and ether functionalities. Research into its oxidation, reduction, and substitution reactions would provide fundamental insights into its chemical properties. Furthermore, exploring its potential as a building block in the synthesis of more complex molecules could unveil novel reactivity patterns and applications in organic synthesis.
Advanced Applications in Interdisciplinary Research
As a functionalized oxolane (tetrahydrofuran) derivative, this compound could potentially find applications in various interdisciplinary fields. However, no specific applications have been reported. Future research could explore its potential as a novel solvent, a building block for pharmaceuticals or agrochemicals, or as a monomer for new polymers. Its structural similarity to other biologically active tetrahydrofuran-containing molecules suggests that its own biological properties are a worthy avenue of investigation.
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. While no specific AI or ML models have been applied to the synthesis of this compound due to the lack of existing data, these technologies hold significant promise for its future study.
Once initial synthetic data for this compound and related compounds become available, machine learning algorithms could be trained to:
Predict optimal reaction conditions: AI can analyze the limited data to suggest the best catalysts, solvents, temperatures, and reaction times to maximize yield and minimize byproducts.
Propose novel synthetic pathways: Retrosynthesis AI tools could design efficient and innovative routes to this compound from commercially available starting materials.
Accelerate discovery of derivatives: Machine learning models could predict the properties of various derivatives of this compound, guiding the synthesis of new compounds with desired characteristics for specific applications.
The integration of AI and ML with automated synthesis platforms could significantly expedite the exploration of the chemical space around this currently uncharacterized molecule.
Due to the absence of specific research findings for this compound, the inclusion of detailed data tables is not feasible at this time.
Q & A
Q. What are the recommended synthetic strategies for 2,2-dimethyloxolan-3-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : A common approach involves cyclization of diols or dihalides under acidic or basic conditions. For example, geminal difunctionalization of vinylarenes using nucleophilic additives (e.g., alcohols or amines) can yield substituted dioxolane derivatives . Reaction temperature and solvent polarity critically influence stereoselectivity. Polar aprotic solvents (e.g., DMF) at low temperatures (0–5°C) favor retention of configuration, while protic solvents (e.g., ethanol) may lead to racemization. Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance enantiomeric excess in asymmetric syntheses.
Q. How can researchers characterize this compound’s purity and structural conformation?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry and detect diastereomers. For example, the hydroxyl proton in this compound appears as a broad singlet near δ 2.5–3.5 ppm in CDCl₃, while methyl groups resonate as singlets at δ 1.2–1.4 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves absolute stereochemistry for crystalline derivatives. Chiral HPLC (e.g., Chiralpak AD-H column) distinguishes enantiomers if racemization is suspected.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates.
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Avoid exposure to moisture or strong acids/bases, which may hydrolyze the dioxolane ring .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-approved containers for incineration by licensed facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives using advanced analytical techniques?
- Methodological Answer : Discrepancies in NMR-based stereochemical analysis (e.g., overlapping signals for diastereomers) can be addressed via:
- Vibrational Circular Dichroism (VCD) : Measures Cotton effects to assign absolute configuration.
- NOESY/ROESY NMR : Identifies spatial proximity of protons (e.g., hydroxyl and adjacent methyl groups) to confirm relative stereochemistry.
- DFT Calculations : Compare experimental and computed ¹³C NMR chemical shifts to validate proposed conformers .
Q. What experimental designs mitigate discrepancies in NMR data interpretation for this compound analogs?
- Methodological Answer :
- Variable Temperature NMR (VT-NMR) : Resolves dynamic effects (e.g., ring-flipping) by acquiring spectra at –40°C to 80°C.
- Isotopic Labeling : Introduce deuterium at specific positions (e.g., C-3 hydroxyl) to simplify splitting patterns.
- COSY/TOCSY : Maps coupling networks to distinguish vicinal vs. geminal protons in complex mixtures .
Q. How does this compound’s stability vary under different pH and thermal conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours. Monitor decomposition via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 210 nm detection).
- pH Stability : Prepare buffered solutions (pH 1–13) and analyze degradation products (e.g., ring-opened diols) using LC-MS.
- Key Finding : The compound is stable in neutral to slightly acidic conditions (pH 4–6) but undergoes rapid hydrolysis in strongly basic media (pH > 10) .
Q. What computational methods predict this compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (C-4) and electrophilic (C-3) sites.
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water vs. DMSO) to predict reaction pathways.
- Docking Studies : Investigate interactions with enzymes (e.g., oxidoreductases) for biocatalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
